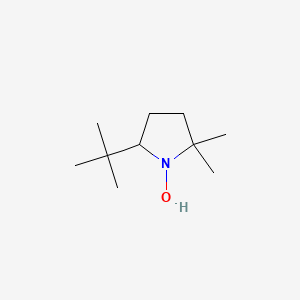

5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol

Description

5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 1-position, a tert-butyl substituent at the 5-position, and two methyl groups at the 2-position.

Properties

CAS No. |

62020-89-7 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

5-tert-butyl-1-hydroxy-2,2-dimethylpyrrolidine |

InChI |

InChI=1S/C10H21NO/c1-9(2,3)8-6-7-10(4,5)11(8)12/h8,12H,6-7H2,1-5H3 |

InChI Key |

NMODNNVXGIUAGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(N1O)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol typically involves the reaction of tert-leucine with 2,2-dimethylpentan-3-one and dimethyl fumarate. This three-component domino reaction yields a strained pyrrolidine, which is then converted into 1-pyrroline-1-oxide. The final step involves the addition of ethyllithium to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroxides.

Reduction: It demonstrates high resistance to reduction with biogenic antioxidants and enzymatic systems.

Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ascorbate for oxidation and reducing agents for reduction reactions. The conditions typically involve mild temperatures and controlled environments to ensure the stability of the compound.

Major Products

The major products formed from these reactions include nitroxides and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol involves its interaction with molecular targets through its nitroxide moiety. The compound’s stability and resistance to reduction allow it to act as a probe in studying biomolecular structures and functions. It interacts with biogenic antioxidants and enzymatic systems, providing valuable insights into cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Derivatives

Key Observations :

- However, the 2,2-dimethyl groups in the target compound may further restrict conformational flexibility compared to analogues with single substituents .

- Functional Group Reactivity : The hydroxyl group in the target compound contrasts with the Boc-protected amine in ’s compound, suggesting divergent reactivity in nucleophilic or hydrogen-bonding scenarios.

Comparison with Nitroaromatic Analogues

Key Observations :

- Environmental Impact : Musk Xylene’s nitro groups and aromaticity contribute to its persistence and toxicity, whereas the aliphatic pyrrolidine backbone of the target compound may degrade more readily .

- Synthetic Complexity : Musk Xylene’s nitro groups require hazardous nitration steps, whereas pyrrolidine derivatives like the target compound are synthesized via milder methods (e.g., cyclopropane ring-opening or Wittig reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.